molecular formula C6H11NO B13908587 4,5-dimethyl-3,6-dihydro-2H-oxazine

4,5-dimethyl-3,6-dihydro-2H-oxazine

Cat. No.: B13908587
M. Wt: 113.16 g/mol
InChI Key: SZVLSXVIKPPAGL-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3,6-dihydro-2H-oxazine is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom within its partially saturated ring structure. The molecule features methyl substituents at positions 4 and 5, which influence its steric and electronic properties.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

4,5-dimethyl-3,6-dihydro-2H-oxazine

InChI

InChI=1S/C6H11NO/c1-5-3-7-8-4-6(5)2/h7H,3-4H2,1-2H3

InChI Key

SZVLSXVIKPPAGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CONC1)C

Origin of Product

United States

Preparation Methods

Hetero Diels-Alder Reaction

One of the most common methods for synthesizing 3,6-dihydro-2H-oxazines involves the hetero Diels-Alder reaction between nitroso compounds and conjugated dienes. This approach is particularly useful for forming oxazines with an aryl ring attached to the nitrogen atom. However, the instability and toxicity of nitroso compounds pose significant challenges.

Reactants Conditions Yield
Nitrosoarene, 2,3-Dimethylbutadiene Pd/Phenanthroline catalyst, Phenyl formate as CO source Up to 97%

Sulfur Ylide-Mediated Synthesis

An alternative method involves the use of sulfur ylides, such as dimethylsulfoxonium methylide, to react with α,β-unsaturated nitrones. This approach provides a unique pathway to 3,6-dihydro-2H-oxazines without the need for unstable nitroso compounds.

Reactants Conditions Yield
α,β-Unsaturated nitrone, Dimethylsulfoxonium methylide Basic conditions Not specified

Palladium-Catalyzed Reduction

A palladium-catalyzed reduction of nitroarenes using phenyl formate as a CO surrogate offers another efficient route. This method generates the nitrosoarene in situ, which is then trapped by a conjugated diene to form the oxazine. This approach avoids the direct handling of toxic nitroso compounds.

Reactants Conditions Yield
Nitroarene, Conjugated diene, Phenyl formate Pd/Phenanthroline catalyst Up to 96%

Analysis of Preparation Methods

Each method has its advantages and limitations:

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3,6-dihydro-2H-oxazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazine N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxazine N-oxides, while reduction reactions produce amine derivatives. Substitution reactions result in functionalized oxazine compounds with diverse chemical properties .

Scientific Research Applications

4,5-Dimethyl-3,6-dihydro-2H-oxazine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials with specific chemical and physical properties .

Mechanism of Action

The mechanism of action of 4,5-dimethyl-3,6-dihydro-2H-oxazine involves its interaction with various molecular targets and pathways. For instance, its bioactive derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

The following analysis compares 4,5-dimethyl-3,6-dihydro-2H-oxazine to structurally or functionally related compounds identified in the evidence:

Structural and Functional Analogues

a. 4-Hydroxy-2,5-dimethyl-3(2H)-furanone

  • Structure: A five-membered furanone ring with hydroxyl and methyl substituents .
  • Key Differences: The furanone lacks nitrogen and has two oxygen atoms, whereas the oxazine contains one oxygen and one nitrogen. The dihydro-oxazine’s partial saturation enhances conformational flexibility compared to the planar furanone.
  • Applications: Furanones are critical flavor compounds (e.g., in mango cultivars) but exhibit low volatility in some contexts . In contrast, oxazines are more likely to serve as intermediates in drug synthesis due to their nitrogen content .

b. 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP)

  • Structure : A five-membered pyrrolidine ring with bulky phenyl and methyl groups .
  • Key Differences :
    • EDDP’s smaller ring and lack of oxygen limit its hydrogen-bonding capacity compared to oxazines.
    • The diphenyl substituents in EDDP enhance lipophilicity, making it a metabolite marker in drug testing (e.g., for methadone) . Oxazines, with fewer hydrophobic groups, may exhibit better aqueous solubility.

c. Coumarin-Oxazepine Hybrids (e.g., Compound 4h)

  • Structure : A seven-membered oxazepine ring fused with coumarin and tetrazole moieties .
  • Key Differences :
    • The larger oxazepine ring increases steric hindrance and synthetic complexity compared to oxazines.
    • Hybrids like 4h are designed for biological activity (e.g., antimicrobial or anticancer properties), whereas simpler oxazines may prioritize synthetic accessibility .
Stability and Reactivity
  • Oxazine vs. Furanone: The oxazine’s nitrogen atom enables nucleophilic reactions (e.g., alkylation), whereas furanones undergo electrophilic substitution due to electron-rich oxygen .
  • Oxazine vs. EDDP : EDDP’s fully saturated pyrrolidine ring offers thermal stability, while the dihydro-oxazine’s partial unsaturation may increase reactivity in ring-opening reactions .

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